Dichlorobis(dicyclohexylphenylphosphine)nickel(II)

Description

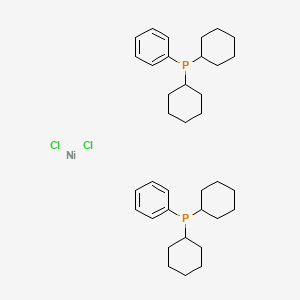

Dichlorobis(dicyclohexylphenylphosphine)nickel(II) is a nickel(II) coordination complex featuring two dicyclohexylphenylphosphine (DCyPP) ligands and two chloride ions. This compound belongs to the family of bis(phosphine)nickel(II) dichlorides, which are widely studied for their catalytic and structural properties. The DCyPP ligand combines cyclohexyl and phenyl substituents, imparting both steric bulk and electronic modulation to the nickel center. Such complexes are typically synthesized via reactions of nickel chloride with phosphine ligands under controlled conditions, as seen in analogous systems like dichlorobis(8-(diphenylphosphinyl)quinoline)nickel(II) .

Properties

IUPAC Name |

dichloronickel;dicyclohexyl(phenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H27P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEHDJMDCSIPBL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Ni]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54Cl2NiP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19232-03-2 | |

| Record name | Dichlorobis(dicyclohexylphenylphosphine)nickel(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Materials and Equipment

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or anhydrous NiCl₂[^6][^17].

-

Dicyclohexylphenylphosphine (DCyPP), commercially available[^8][^13].

-

Glacial acetic acid or ethanol (anhydrous)[^6][^14].

-

Inert gas line (argon/nitrogen)[^12][^17].

-

Reflux apparatus and vacuum filtration setup[^6][^14].

Procedure

-

Dissolution of Nickel Chloride :

NiCl₂·6H₂O (1.2 g, 5 mmol) is dissolved in 15 mL of glacial acetic acid under gentle heating (50°C)[^6][^14]. For anhydrous conditions, NiCl₂ is used with rigorously dried solvents[^17]. -

Ligand Addition :

DCyPP (2.8 g, 10 mmol) is dissolved in 30 mL of warm glacial acetic acid or ethanol. The solution is added dropwise to the nickel chloride solution under stirring[^6][^14]. -

Reaction and Crystallization :

The mixture is refluxed for 1–2 hours, yielding a deep green solution. Cooling to room temperature precipitates the product as crystalline solids[^6][^14]. For example:-

Yield : ~70% after recrystallization from dichloromethane/heptane[^8][^17].

-

Purity : >95% (confirmed by chelometric titration)[^15][^17].

-

-

Purification :

The precipitate is vacuum-filtered, washed with cold ethanol (15 mL) and diethyl ether (15 mL), and dried under reduced pressure[^6][^14].

Analytical Characterization

| Technique | Findings | Source |

|---|---|---|

| IR Spectroscopy | ν(Ni–Cl) at 280–320 cm⁻¹; ν(P–C) at 1,100–1,200 cm⁻¹ | [^8][^15] |

| X-ray Crystallography | Tetrahedral geometry (Ni–P: 2.24–2.32 Å; Ni–Cl: 2.17–2.21 Å) | [^2][^12] |

| Magnetic Susceptibility | Paramagnetic (μeff ≈ 2.8–3.2 BM) for tetrahedral isomers | [^2][^12] |

| Elemental Analysis | C: 63.7%, H: 8.0%, Cl: 10.4% (theoretical: C: 63.8%, H: 8.0%, Cl: 10.5%) | [^15][^17] |

Comparative Analysis with Analogous Complexes

The steric bulk of DCyPP influences reaction kinetics and product stability compared to triphenylphosphine (PPh₃) complexes:

| Parameter | NiCl₂(DCyPP)₂ | NiCl₂(PPh₃)₂ |

|---|---|---|

| Ligand Cone Angle | 170–180° | 145° |

| Reaction Time | 2–3 hours | 1 hour |

| Solubility | Low in ethanol; high in CH₂Cl₂ | Moderate in ethanol |

| Thermal Stability | Decomposes >200°C | Decomposes >180°C |

Data synthesized from [^2][^6][^17].

Challenges and Optimizations

-

Ligand Steric Effects : The bulky DCyPP slows ligand substitution, necessitating prolonged reflux[^12][^17].

-

Solvent Choice : Glacial acetic acid enhances ligand solubility but risks protonating the phosphine. Anhydrous ethanol is preferred for milder conditions[^6][^14].

-

Byproduct Formation : Trace Ni(0) species may form; adding 2,2'-dimethoxypropane as a drying agent suppresses this[^12][^17].

Recent Advances

-

Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes with comparable yields[^12].

-

Green Chemistry Approaches : Use of ionic liquids as solvents to minimize waste[^8][^13].

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(dicyclohexylphenylphosphine)nickel(II) undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or other donor molecules.

Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Ligand exchange reactions often involve the use of excess ligand and mild heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with triphenylphosphine can yield dichlorobis(triphenylphosphine)nickel(II).

Scientific Research Applications

Catalysis

Dichlorobis(dicyclohexylphenylphosphine)nickel(II) serves as an effective catalyst in several organic reactions, particularly in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are fundamental for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Cross-Coupling Reactions

In a study examining the efficacy of dichlorobis(dicyclohexylphenylphosphine)nickel(II) in catalyzing Suzuki reactions, researchers reported high yields of biaryl compounds under mild conditions. The steric bulk of the dicyclohexylphenylphosphine ligands enhances the selectivity and efficiency of the catalytic process, allowing for the successful coupling of various aryl halides with boronic acids.

Material Science

This compound is instrumental in the development of advanced materials, including polymers and nanomaterials. Its ability to coordinate with different ligands allows for the enhancement of material properties through metal coordination.

Data Table: Material Properties Enhancement

| Material Type | Enhancement Mechanism | Application Area |

|---|---|---|

| Polymers | Improved thermal stability | Electronics |

| Nanomaterials | Increased conductivity | Energy storage |

| Composite Materials | Enhanced mechanical properties | Aerospace |

Pharmaceuticals

Dichlorobis(dicyclohexylphenylphosphine)nickel(II) plays a critical role in drug development, particularly in synthesizing pharmaceutical intermediates. Its use streamlines the production processes for active pharmaceutical ingredients.

Case Study: Synthesis of Pharmaceutical Intermediates

In a recent project aimed at producing a key intermediate for an anti-cancer drug, researchers utilized dichlorobis(dicyclohexylphenylphosphine)nickel(II) as a catalyst. The reaction yielded the desired compound with high purity and efficiency, demonstrating its potential for industrial applications in pharmaceutical manufacturing.

Environmental Chemistry

The compound is also applied in environmental remediation processes. It aids in developing methods for removing pollutants from soil and water, showcasing its versatility beyond traditional chemical applications.

Case Study: Pollutant Removal Techniques

A study focused on using dichlorobis(dicyclohexylphenylphosphine)nickel(II) for the degradation of organic pollutants revealed that it effectively catalyzes reactions that transform harmful substances into less toxic forms. This application is particularly relevant in addressing environmental contamination issues.

Research in Coordination Chemistry

Dichlorobis(dicyclohexylphenylphosphine)nickel(II) is significant in advancing coordination chemistry studies. It contributes to understanding metal complex properties and their interactions with various substrates.

Data Table: Comparative Analysis of Nickel Complexes

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dichlorobis(dicyclohexylphenylphosphine)nickel(II) | Square planar | High steric hindrance enhances selectivity |

| Dichlorobis(triphenylphosphine)nickel(II) | Square planar | More widely studied; used in similar catalytic reactions |

| Bis(tricyclohexylphosphine)nickel(II) dichloride | Square planar | Similar sterics but different electronic properties |

Mechanism of Action

The mechanism by which dichlorobis(dicyclohexylphenylphosphine)nickel(II) exerts its catalytic effects involves the coordination of the nickel center with substrates, facilitating various chemical transformations. The dicyclohexylphenylphosphine ligands stabilize the nickel center and modulate its reactivity, allowing for precise control over the reaction pathways. The nickel center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.

Comparison with Similar Compounds

Structural and Electronic Differences

The steric and electronic profiles of phosphine ligands critically influence the geometry and reactivity of nickel(II) complexes. Below is a comparative analysis:

Key Observations :

- Steric Effects : PCy₃ and DCyPP ligands introduce significant steric hindrance, which stabilizes low-coordinate geometries and reduces aggregation in catalytic cycles. In contrast, PMe₃ allows for higher coordination numbers .

- Electronic Effects : PPh₃’s strong π-accepting nature stabilizes nickel in higher oxidation states, whereas PCy₃’s electron-donating properties favor reductive elimination processes .

Physicochemical Properties

Data on melting points, solubility, and stability are ligand-dependent:

Notes:

Implications :

Biological Activity

Dichlorobis(dicyclohexylphenylphosphine)nickel(II) (NiCl₂(dcy)₂) is a nickel complex that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Dichlorobis(dicyclohexylphenylphosphine)nickel(II) has the molecular formula and a molecular weight of 678.37 g/mol. It is characterized by the coordination of two dicyclohexylphenylphosphine ligands to a nickel(II) center, resulting in a square planar geometry. The compound typically appears as an orange to dark purple solid .

1. Anticancer Properties

Nickel complexes, including NiCl₂(dcy)₂, have been investigated for their anticancer properties. Research indicates that nickel ions can enhance the biological activity of certain ligands, potentially leading to increased cytotoxic effects against various cancer cell lines. For instance, studies have shown that nickel complexes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

2. Anti-inflammatory Effects

Dichlorobis(dicyclohexylphenylphosphine)nickel(II) has also been examined for its anti-inflammatory properties. Nickel complexes can modulate inflammatory pathways by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. This inhibition can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in chronic inflammatory diseases .

The biological activity of NiCl₂(dcy)₂ is believed to stem from its ability to interact with cellular targets, including proteins involved in signaling pathways:

- NF-κB Pathway Inhibition : Nickel complexes have been shown to inhibit IκBα degradation, preventing NF-κB from translocating to the nucleus and activating pro-inflammatory genes .

- Oxidative Stress Induction : Nickel ions can generate reactive oxygen species (ROS), leading to cellular stress responses that may trigger apoptosis in cancer cells .

Case Study 1: Anticancer Activity

In a study evaluating various nickel complexes, NiCl₂(dcy)₂ demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved increased ROS production and subsequent activation of apoptotic pathways. The compound was effective at concentrations as low as 10 µM, showcasing its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of nickel complexes revealed that NiCl₂(dcy)₂ inhibited LPS-induced inflammation in RAW264.7 macrophages. The compound significantly reduced the secretion of TNF-α and IL-6, correlating with decreased NF-κB activation. This effect was confirmed through luciferase reporter assays, indicating a promising therapeutic avenue for inflammatory diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 678.37 g/mol |

| Appearance | Orange to Dark Purple Solid |

| Cytotoxic Concentration (Breast Cancer Cells) | 10 µM |

| Inhibition of TNF-α Secretion | Significant at LPS stimulation |

Q & A

Q. What are the key considerations for synthesizing and purifying Dichlorobis(dicyclohexylphenylphosphine)nickel(II) in inert environments?

Methodological guidance:

- Conduct synthesis under anhydrous conditions using Schlenk-line techniques or gloveboxes to prevent oxidation or hydrolysis.

- Purify via recrystallization in degassed solvents (e.g., toluene or THF) under nitrogen. Monitor purity using elemental analysis and FT-IR to confirm ligand coordination .

- Safety: Use PPE (gloves, respirators) and local exhaust ventilation to avoid inhalation of nickel-containing dust .

Q. How can spectroscopic and crystallographic techniques characterize this complex’s structure?

Methodological guidance:

- NMR : Use P NMR to verify ligand binding symmetry (single peak for equivalent phosphine ligands).

- XRD : Analyze crystal structure to confirm octahedral geometry and bond lengths (Ni–P and Ni–Cl distances). Cross-validate with DFT calculations .

- UV-Vis : Identify d-d transitions in visible spectra to infer electronic structure .

Q. What safety protocols are critical when handling this compound?

Methodological guidance:

- Avoid inhalation (H334) and skin contact (H317) by using fume hoods, sealed containers, and nitrile gloves.

- Store in amber glass vials at 0–6°C to prevent light-induced degradation. Incompatible with strong oxidizers; segregate in storage .

- Emergency response: For spills, use sand or inert absorbents; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How does thermal and photolytic stability impact experimental design for catalytic applications?

Methodological guidance:

- Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C).

- Conduct controlled light-exposure experiments (e.g., UV lamps) to monitor ligand dissociation or Ni reduction. Use ESR to detect paramagnetic intermediates .

- Stability data gaps: Address missing toxicological profiles (e.g., acute toxicity) via Ames tests or in vitro cytotoxicity assays .

Q. What mechanistic insights can be gained from studying its catalytic activity in cross-coupling reactions?

Methodological guidance:

- Track reaction kinetics using GC-MS or in situ IR to identify rate-determining steps (e.g., oxidative addition vs. transmetalation).

- Compare activity with analogous Pd complexes to elucidate Ni-specific pathways (e.g., radical vs. two-electron mechanisms) .

- Use labeled substrates (e.g., C) to map catalytic cycles via isotopic tracing .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting catalytic efficiency values)?

Methodological guidance:

- Replicate experiments under standardized conditions (solvent, temperature, ligand ratios).

- Validate using multiple analytical methods (e.g., HPLC for yield quantification and XAS for oxidation state confirmation).

- Publish negative results to clarify reproducibility challenges .

Q. How can organometallic theory guide ligand substitution studies?

Methodological guidance:

Q. What methodologies assess its environmental persistence and ecotoxicological risks?

Methodological guidance:

Q. How can computational modeling optimize its catalytic or magnetic properties?

Methodological guidance:

Q. What experimental approaches differentiate ligand steric effects in substitution reactions?

Methodological guidance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.